molecular formula C18H29NO B10859271 Piperphenidol CAS No. 90-23-3

Piperphenidol

Cat. No.: B10859271
CAS No.: 90-23-3
M. Wt: 275.4 g/mol
InChI Key: KJCWLPLAURMCOC-UHFFFAOYSA-N
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Description

Historical Context of Piperphenidol Discovery and Initial Characterization

The precise historical details surrounding the discovery and initial synthesis of this compound are not extensively documented in readily available literature. However, it emerged during a period of intense research into synthetic anticholinergic agents in the mid-20th century. The initial characterization of this compound would have involved standard medicinal chemistry practices of the time, including its synthesis, purification, and structural elucidation. Early pharmacological screening would have identified its anticholinergic activity, likely through in vitro and in vivo assays designed to measure its ability to antagonize the effects of acetylcholine (B1216132). Its hydrochloride salt, this compound HCl, was a common form used in these early studies due to its stability and solubility.

Significance of this compound in Chemical and Biological Research

The primary significance of this compound in research lies in its function as an anticholinergic agent. Anticholinergic drugs work by blocking the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. researchgate.netnih.govnih.gov This blockade of cholinergic transmission allows researchers to investigate the diverse functions of the cholinergic system, which is involved in processes ranging from muscle contraction and glandular secretion to learning and memory. nih.govnih.gov

In chemical research , the synthesis of this compound and its analogs contributes to the field of medicinal chemistry by expanding the library of known anticholinergic structures. Structure-activity relationship (SAR) studies involving this compound can provide insights into the chemical features required for potent and selective antagonism of muscarinic acetylcholine receptors.

In biological research , this compound can be used as a pharmacological tool to probe the role of the cholinergic system in various physiological and pathophysiological states. For instance, by observing the effects of blocking cholinergic signaling with this compound, researchers can infer the baseline functions of this system in different tissues and organs. Studies on the cholinergic system are crucial for understanding conditions like Parkinson's disease, where cholinergic dysfunction is a known factor. nih.gov

Detailed Research Findings:

While specific, high-profile studies centered solely on this compound are limited, its utility is demonstrated in broader pharmacological research. For example, in studies screening compounds for off-target effects, molecules with anticholinergic properties are often included to build a comprehensive pharmacological profile. The data from such screenings, which would include compounds structurally related to this compound, help in the early stages of drug discovery to identify potential side effects and to select more specific drug candidates. nih.gov

Research AreaApplication of this compoundInsights Gained
Medicinal Chemistry Synthesis of analogs and SAR studiesUnderstanding of the structural requirements for anticholinergic activity.
Neuropharmacology In vitro and in vivo studies of cholinergic pathwaysElucidation of the role of acetylcholine in neuronal communication and its implications in neurological disorders.
Autonomic Pharmacology Investigation of peripheral cholinergic functionsCharacterization of cholinergic control over smooth muscle, cardiac tissue, and exocrine glands.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is generally driven by a set of focused research objectives aimed at understanding the broader principles of cholinergic pharmacology.

The primary scope of this research is to characterize the pharmacological profile of this compound and similar compounds to understand how they interact with the cholinergic system at a molecular and systemic level.

The objectives of such academic studies typically include:

To determine the potency and efficacy of this compound at different subtypes of muscarinic acetylcholine receptors. This involves conducting receptor binding assays and functional assays to quantify the drug-receptor interaction.

To elucidate the structure-activity relationships of this compound and its derivatives. By systematically modifying the chemical structure of this compound, researchers can identify the key molecular features responsible for its anticholinergic activity.

To use this compound as a pharmacological probe to investigate the physiological role of the cholinergic system. By administering this compound and observing the resulting physiological changes, researchers can gain insights into the functions that are modulated by acetylcholine.

To evaluate the selectivity of this compound for muscarinic receptors versus other neurotransmitter receptors. This is crucial for understanding its potential for off-target effects and for developing more selective pharmacological tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-1-piperidin-1-ylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCWLPLAURMCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018986
Record name Piperphenidol
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Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-23-3
Record name α-(2-Methyl-1-phenylpropyl)-1-piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperphenidol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperphenidol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERPHENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N723128E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies and Chemical Derivatization of Piperphenidol

Established Synthetic Routes for Piperphenidol Production

The synthesis of this compound typically involves building the core piperidine (B6355638) ring and then attaching the necessary substituents. Understanding the retrosynthetic analysis provides a roadmap for its construction.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound would likely involve disconnecting the molecule at strategic points to reveal simpler, commercially available starting materials or known synthetic intermediates. Common disconnections might target the bonds forming the piperidine ring or the ether linkages. For instance, a disconnection of the C-O bond in the ether linkage could lead back to a substituted piperidinol and a phenyl-containing moiety. Alternatively, the piperidine ring itself could be envisioned as arising from cyclization reactions of acyclic precursors, such as diamines or amino alcohols, which in turn can be traced back to simpler carbonyl compounds and amines.

Key Reaction Steps and Intermediates

Established synthetic routes often rely on well-precedented organic transformations. A common approach to synthesizing piperidine derivatives involves the cyclization of linear precursors or the functionalization of pre-formed piperidine rings.

Key intermediates in the synthesis of this compound or structurally related compounds often include substituted piperidinols or piperidones, which serve as scaffolds for further elaboration. For example, the synthesis of related piperidine derivatives has been described using Strecker-type condensations followed by hydrolysis and esterification steps, starting from piperidone precursors researchgate.net. The formation of the piperidine ring itself can be achieved through various cyclization reactions, often involving intramolecular nucleophilic attack or reductive amination.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry offers more sophisticated methods for the efficient and selective synthesis of complex molecules like this compound, particularly concerning stereochemical control.

Stereoselective Synthesis of this compound and its Enantiomers

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The development of stereoselective synthetic methods is crucial for obtaining specific enantiomers, which may exhibit distinct biological activities or properties.

Stereoselective synthesis aims to preferentially form one stereoisomer over others. Techniques employed in this field include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction, followed by its removal chemistrydocs.comorbitonls.comresearchgate.netyork.ac.uk.

Chiral Reagents: Using stoichiometric amounts of chiral reagents that incorporate the chiral control element chemistrydocs.comorbitonls.comyork.ac.uk.

Chiral Catalysts: Employing catalytic amounts of chiral species (e.g., metal complexes, organocatalysts) to induce enantioselectivity chemistrydocs.comorbitonls.comresearchgate.netyork.ac.ukethz.chchiralpedia.com. These methods are highly attractive due to their efficiency and atom economy.

While specific literature detailing the enantioselective synthesis of this compound itself was not found, general strategies for synthesizing chiral piperidine derivatives often involve asymmetric catalysis, such as enantioselective allylic substitution or asymmetric hydrogenation ethz.chrsc.orgorganic-chemistry.org.

Novel Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Novel catalytic methods can be applied to various stages of this compound synthesis.

For instance, catalytic approaches for forming nitrogen-containing heterocycles, such as piperazines and morpholines, from aldehydes and amine precursors have been developed using stannyl (B1234572) amine protocol (SnAP) reagents and new ligands nih.gov. While this specific example pertains to piperazines, the underlying catalytic principles, including the use of chiral ligands for enantioselective processes, are broadly applicable to the synthesis of piperidine scaffolds.

Other catalytic methods relevant to heterocycle synthesis include transition-metal catalyzed cyclizations, C-H functionalization, and cross-coupling reactions. The continuous development of new catalysts, particularly those based on transition metals like ruthenium (e.g., Grubbs catalysts for olefin metathesis) nobelprize.org, iridium, and palladium, offers powerful tools for constructing complex molecular architectures with precise control.

Design and Synthesis of this compound Analogues and Derivatives

The chemical structure of this compound can be systematically modified to create analogues and derivatives. This process is often driven by the desire to explore structure-activity relationships, improve pharmacokinetic properties, or develop compounds with novel functionalities.

Chemical modifications can involve altering substituents on the piperidine ring, the phenyl rings, or the ether linkage. For example, researchers have synthesized various piperidine derivatives by modifying the core structure to investigate their biological activities nih.govmdpi.comnih.govqeios.comkuleuven.be. These modifications might include:

Introduction of Halogens: Fluorine or chlorine atoms can be introduced to alter electronic properties and metabolic stability.

Alkylation or Acylation: Modifying amine or hydroxyl groups to introduce different functional handles.

Ring Modifications: Synthesizing analogues where the piperidine ring is replaced or fused with other heterocyclic systems.

Stereochemical Variations: Synthesizing specific enantiomers or diastereomers of existing analogues.

The synthesis of such derivatives typically employs a combination of the established and advanced synthetic methodologies discussed previously, adapted to incorporate the desired structural changes. For example, the synthesis of α-trifluoromethyl piperidinic derivatives has been achieved through various routes including cyclization of linear amines and cycloaddition reactions mdpi.com. Similarly, research into thiophene (B33073) derivatives highlights the broad applicability of diverse synthetic strategies for creating novel heterocyclic compounds with potential biological significance nih.gov.

Molecular and Cellular Pharmacological Research of Piperphenidol

Receptor Binding and Interaction Studies of Piperphenidol

Receptor binding studies are crucial for elucidating how a compound interacts with biological targets, such as receptors, enzymes, or ion channels. These studies provide quantitative data on the affinity and specificity of a compound for its intended target, as well as potential off-target interactions.

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are a cornerstone technique for characterizing the interaction of a ligand with its receptor. These assays typically involve incubating a preparation containing the target receptor (e.g., cell membranes, cultured cells) with a known concentration of a radiolabeled ligand (radioligand) that binds specifically to the receptor. The binding of the radioligand is then measured, and the effects of unlabeled compounds are assessed.

Affinity describes the strength of the interaction between a ligand and its receptor. It is commonly quantified by the equilibrium dissociation constant (Kd) , which represents the concentration of free ligand required to occupy 50% of the receptor sites at equilibrium nih.govexcelleratebio.comelifesciences.orgduke.eduabcam.co.jp. A lower Kd value indicates higher affinity. In saturation binding assays, a fixed amount of receptor is incubated with increasing concentrations of a radiolabeled ligand. Analysis of the binding data, often using nonlinear regression, allows for the determination of Kd and the maximum number of binding sites (Bmax) nih.govumich.edu.

The inhibition constant (Ki) is used to quantify the affinity of an unlabeled compound (competitor) for a receptor when it competes with a radiolabeled ligand. It is typically derived from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation, provided the Kd of the radioligand is known nih.govuwec.edu. A lower Ki value signifies greater affinity of the competitor for the receptor.

Hypothetical Data Table for this compound Affinity:

While specific data for this compound is unavailable, a typical data table for receptor binding affinity would present its Ki values against various receptors.

Receptor TargetKi Value (nM)Assay Conditions (e.g., Tissue, Radioligand)Reference
Dopamine D2[Data not available for this compound][Hypothetical][N/A]
Serotonin 5-HT1A[Data not available for this compound][Hypothetical][N/A]
Muscarinic[Data not available for this compound][Hypothetical][N/A]
Adrenergic α1[Data not available for this compound][Hypothetical][N/A]

Note: The table above illustrates the format for presenting affinity data. Specific Ki values for this compound against these or other receptors are not available in the searched literature.

Binding kinetics refers to the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor excelleratebio.comduke.eduamericanlaboratory.comnih.gov. Unlike equilibrium measurements (Kd, Ki), kinetic parameters provide insight into the dynamic nature of the drug-receptor interaction and how quickly the system responds to changes in ligand concentration. The association rate constant (kon) describes the speed of complex formation, while the dissociation rate constant (koff) describes the speed at which the complex breaks apart excelleratebio.comamericanlaboratory.comnih.gov. The ratio of koff to kon yields the equilibrium dissociation constant (Kd = koff/kon) excelleratebio.comabcam.co.jp. Kinetic measurements can be performed using time-course binding experiments, where binding is monitored over time after ligand addition umich.eduamericanlaboratory.com. The dissociation half-time (t½) is also a kinetic parameter, representing the time for half of the bound ligand to dissociate americanlaboratory.com.

Hypothetical Data Table for this compound Binding Kinetics:

A table detailing kinetic parameters would typically include association and dissociation rate constants, along with residence time.

Receptor TargetKon (M⁻¹s⁻¹)Koff (s⁻¹)Residence Time (1/Koff, s)Assay ConditionsReference
Dopamine D2[Data not available for this compound][Data not available for this compound][Data not available for this compound][Hypothetical][N/A]
Serotonin 5-HT1A[Data not available for this compound][Data not available for this compound][Data not available for this compound][Hypothetical][N/A]

Note: The table above illustrates the format for presenting kinetic binding data. Specific kinetic parameters for this compound are not available in the searched literature.

Competition binding assays are employed to determine the affinity of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to displace a fixed concentration of a radiolabeled ligand nih.govuwec.edunanotempertech.comthermofisher.com. In these assays, increasing concentrations of the unlabeled compound are added to the reaction mixture containing the receptor and the radioligand. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is defined as the IC50 nih.govuwec.edu. This IC50 value is then used to calculate the Ki, providing a measure of the competitor's affinity for the receptor nih.govuwec.edu. These assays are fundamental for profiling compounds against a panel of receptors to understand their pharmacological profile nih.gov.

Specificity and Selectivity Profiling of this compound

Specificity refers to a compound's ability to bind to a single target, while selectivity describes its preference for one target over others excelleratebio.compelagobio.comcriver.comnih.gov. Profiling a compound's selectivity involves testing its binding affinity against a broad panel of receptors or targets pelagobio.comcriver.comnih.govpromega.com.au. This is critical for identifying potential off-target effects that could lead to unwanted side effects or contribute to a drug's therapeutic profile excelleratebio.compelagobio.com. For instance, compounds with similar affinities for multiple receptors may exhibit complex pharmacological actions. By comparing Ki values across a range of targets, researchers can determine a compound's selectivity profile excelleratebio.comnih.govpelagobio.com. Slow dissociation rates (low koff) have also been suggested to contribute to better selectivity excelleratebio.com.

In Vitro Pharmacological Characterization of this compound

Isolated Tissue or Organ Bath Preparations (Theoretical)

Isolated tissue or organ bath preparations represent a foundational methodology in pharmacology and physiology for investigating the functional responses of specific tissues or organs to various stimuli and chemical agents. These in vitro setups allow researchers to control experimental conditions precisely, minimizing the systemic variables present in whole-animal studies iworx.comdmt.dk. Typically, these preparations involve immersing excised tissues, such as smooth muscle strips, arterial rings, or cardiac muscle, in a temperature-controlled, oxygenated physiological buffer solution iworx.comsomatco.com. The tissues are often anchored to force transducers to measure isometric or isotonic contractions and relaxations somatco.com.

Pharmacological agents can be introduced into the bath to assess their effects on tissue contractility, receptor binding, and signal transduction pathways dmt.dk. This methodology has been instrumental in elucidating the mechanisms of action of numerous drugs, characterizing receptor subtypes, and evaluating the efficacy of agonists and antagonists dmt.dknih.gov. For instance, studies have utilized these preparations to examine cardiovascular responses using aortic rings or heart tissue, gastrointestinal effects with ileum or colon preparations, and respiratory functions with tracheal rings dmt.dk. Electrical stimulation can also be applied to evoke responses, such as muscle twitches or nerve-mediated contractions nih.gov.

While the provided literature extensively describes the principles and applications of isolated tissue and organ bath preparations in general pharmacological research, specific studies detailing the use of this compound with these methodologies were not identified. Theoretically, given this compound's known anticholinergic and antiparkinsonian properties, such preparations could be employed to investigate its effects on smooth muscle tissues, such as those found in the gastrointestinal or respiratory tracts, or on vascular smooth muscle. Researchers could assess this compound's ability to modulate contractile responses induced by specific agonists or electrical stimulation, thereby elucidating its peripheral anticholinergic actions in a controlled tissue environment.

Multi-cellular Spheroid Models in Preclinical Assessment

Multi-cellular spheroids (MCTs) have emerged as sophisticated three-dimensional (3D) in vitro models that bridge the gap between traditional 2D cell cultures and complex in vivo animal studies rsc.orgmdpi.com. These self-assembled or scaffold-guided aggregates of cells mimic key aspects of native tissue architecture and the in vivo tumor microenvironment more closely than monolayer cultures rsc.orgmdpi.com. Spheroids can recapitulate cellular heterogeneity, cell-cell interactions, extracellular matrix deposition, and gradients of oxygen, nutrients, and waste products, which are critical determinants of drug response and resistance mdpi.combiorxiv.org.

The use of MCTs in preclinical assessment offers several advantages for drug discovery and evaluation. They can provide a more predictive platform for assessing drug efficacy, penetration, and the development of multicellular resistance (MCR), a phenomenon often observed in solid tumors rsc.orgmdpi.com. Various spheroid-based assays are employed, including those that track spheroid growth, evaluate cell viability, measure drug penetration, and assess immune cell-mediated killing axionbiosystems.comfacellitate.comcelentyx.com. For example, spheroid models are utilized to study the effects of chemotherapeutics, targeted therapies, and immunotherapies, providing insights into drug potency and mechanism of action axionbiosystems.comcelentyx.comnih.govunimi.it. The ability of spheroids to develop hypoxic cores and quiescent cell populations further enhances their relevance for testing drugs that target these specific tumor microenvironment features mdpi.combiorxiv.org.

Despite the broad applicability of spheroid models in preclinical drug testing, specific research detailing the use of this compound within these 3D culture systems was not found in the provided search results. Theoretically, this compound could be evaluated in spheroid models to assess its impact on cellular proliferation, viability, or specific signaling pathways within a more physiologically relevant 3D context. For instance, its effects on cancer cell spheroids could be investigated to understand its potential anti-proliferative or cytotoxic activities, or its ability to modulate cellular responses in a microenvironment that includes cell-cell interactions and potential gradients, thereby providing a more nuanced understanding of its therapeutic potential compared to 2D cultures.

Data Tables

The search results provide detailed descriptions of the methodologies and applications of isolated tissue/organ bath preparations and multi-cellular spheroid models. However, specific quantitative research findings or experimental data pertaining to this compound's effects within these particular models were not identified in the provided literature. Therefore, interactive data tables based on specific experimental results for this compound in these contexts cannot be generated from the available information.

Preclinical Pharmacological Investigations of Piperphenidol in Animal Models

Pharmacokinetic Profiling in Preclinical Species (ADME Studies)

Pharmacokinetic studies assess how the body affects a drug, detailing its journey from administration to elimination. This involves understanding the rates and extents of absorption, distribution into various tissues, metabolic transformation, and eventual excretion.

Absorption Characteristics and Routes

Absorption studies determine how readily Piperphenidol is absorbed into the bloodstream following administration via different routes (e.g., oral, intravenous, subcutaneous). Key parameters evaluated include bioavailability, rate of absorption (Tmax), and the extent of absorption. These studies are critical for selecting the most effective route of administration and for understanding how the drug reaches systemic circulation. For instance, oral absorption might be assessed in rats or mice to determine the fraction of the dose that becomes systemically available meliordiscovery.comturkupetcentre.netnih.gov.

Distribution Patterns in Tissues

Distribution studies examine where this compound travels within the body after absorption. This involves measuring drug concentrations in various tissues and organs over time. Factors such as plasma protein binding and tissue permeability influence distribution. Studies might investigate this compound's presence in the brain, liver, kidneys, lungs, and other major organs to understand its target engagement and potential for accumulation or off-target effects meliordiscovery.comnih.gov. Quantitative Whole-Body Autoradiography (QWBA) is a common technique used to visualize and quantify the distribution of radiolabeled compounds in preclinical species meliordiscovery.com.

Excretion Mechanisms and Routes

Excretion studies focus on how this compound and its metabolites are eliminated from the body. The primary routes of excretion are typically urine and feces, though other routes like expired air or bile can also be significant. Mass balance studies are conducted to account for the total administered dose, determining the proportion eliminated via each route. Understanding excretion mechanisms is vital for assessing potential drug accumulation and for predicting clearance rates meliordiscovery.com. For example, studies might investigate the fraction excreted unchanged in urine (fe) in rats and dogs to predict human elimination pathways.

Pharmacodynamic Evaluation in Animal Models

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of this compound on the body, including its mechanism of action and interaction with biological targets.

In Vivo Receptor Occupancy Studies (Theoretical)

In vivo receptor occupancy (RO) studies are used to determine the extent to which a drug binds to its intended target receptors in a living organism. This is particularly important for drugs acting on the central nervous system, where brain receptor engagement is critical for therapeutic effect. Techniques such as Positron Emission Tomography (PET) with radiolabeled ligands, or ex vivo methods like tissue binding assays, can be employed to quantify receptor occupancy. For this compound, these studies would theoretically aim to quantify its binding to specific receptors (e.g., muscarinic receptors, given its anticholinergic properties) in relevant brain regions of animal models, correlating occupancy levels with observed pharmacological effects.

Based on the comprehensive search conducted, there is a significant lack of specific preclinical pharmacological investigation data for the compound this compound within the outlined sections. Searches focused on this compound's behavioral and physiological effects in rodent models, its use in specific disease models (such as smooth muscle dysfunction or neurological conditions), comparative studies with its analogues, structure-activity relationships (SAR) in vivo, and assessments of its potency and selectivity in animal models did not yield relevant studies directly involving this compound.

While the general literature provides extensive information on the methodologies and importance of preclinical animal studies in pharmacology nih.govslideshare.netfrontiersin.orgnih.gov, the application of these methodologies to this compound for the specific research areas requested is not evident in the retrieved results. Similarly, information on general anticholinergic drug effects in animal models exists nih.gov, but this does not provide specific data for this compound. Likewise, research into Parkinson's disease models wikipedia.orgfrontiersin.orgmdpi.commichaeljfox.orgnih.gov and smooth muscle research fda.govcollaborativedrug.comnih.govnih.govplos.org is available, but this compound is not mentioned in connection with these models in the search results.

Consequently, without specific research findings on this compound in these preclinical contexts, it is not possible to generate the detailed, scientifically accurate content, including data tables, required for each section of the article as per the instructions.

Compound Name List:

this compound

Structure Activity Relationship Sar Studies of Piperphenidol and Its Analogues

Identification of Pharmacophore Elements Critical for Piperphenidol's Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For anticholinergic agents that are esters of an amino alcohol, including this compound, a well-established pharmacophore has been identified. This model generally consists of a cationic center, a hydrophobic region, and a hydrogen bond acceptor.

In the case of this compound, these critical pharmacophoric elements can be identified as:

A Cationic Amine Group: The piperidine (B6355638) ring, which is basic, becomes protonated at physiological pH. This positively charged nitrogen is crucial for forming an ionic bond with a negatively charged aspartate residue in the binding pocket of muscarinic receptors.

Hydrophobic Groups: The two phenyl rings (or a phenyl and a cycloalkyl group in related compounds) provide the necessary hydrophobicity to interact with non-polar regions of the receptor. These interactions are vital for the affinity and potency of the compound.

An Esteratic Linkage (or equivalent): The hydroxyl group in this compound, while not an ester itself, is a key feature derived from the ester-containing glycolates. This hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity. In many potent anticholinergics, an ester group is present at this position and is critical for activity.

A Specific Spatial Arrangement: The relative orientation of these groups is critical. The distance and geometry between the cationic head, the hydrophobic moieties, and the hydrogen-bonding group determine the precise fit into the receptor's binding site.

General SAR studies on related anticholinergic piperidyl esters have shown that the nature of the substituents on the phenyl rings and the type of heterocyclic amino group can significantly influence potency and duration of action nih.gov. For instance, having at least one phenyl and a cycloalkyl group in the acid moiety of quinuclidinyl glycolates leads to high potency nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of newly designed analogues and in understanding the physicochemical properties that drive the pharmacological effect.

Molecular Descriptors and Their Correlation with Activity

For a series of this compound analogues, several molecular descriptors would be calculated to develop a QSAR model. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, and dipole moment. For instance, electron-withdrawing groups on the phenyl ring could influence the pKa of the piperidine nitrogen and the hydrogen-bonding capacity of the hydroxyl group.

Steric Descriptors: These relate to the size and shape of the molecule. Taft's steric parameter (Es) and molar refractivity (MR) are common examples. The bulkiness of the substituents can affect how well the molecule fits into the binding site of the receptor.

Hydrophobic Descriptors: The partition coefficient (logP) or the hydrophobic constant (π) are used to quantify the hydrophobicity of the molecule. As mentioned, hydrophobic interactions are crucial for the binding of this compound-like molecules.

A hypothetical QSAR study on a series of this compound analogues might reveal the following correlations:

Molecular DescriptorCorrelation with Anticholinergic ActivityRationale
LogP (Hydrophobicity) Positive (up to a certain point)Increased hydrophobic interactions with the non-polar regions of the muscarinic receptor binding site.
Molar Refractivity (MR) Positive for specific substituentsIndicates that the volume and polarizability of certain groups in a specific region enhance binding.
Dipole Moment NegativeA lower overall dipole moment might be favorable for crossing the blood-brain barrier and for optimal interaction within the less polar receptor pocket.
Hammett Constant (σ) of Phenyl Substituent VariableThe effect would depend on the position of the substituent and its influence on the overall electronic distribution and binding interactions.

This table is based on general principles of QSAR for anticholinergic agents and is for illustrative purposes, as specific QSAR studies on this compound are not publicly available.

Predictive Modeling of this compound Derivatives

Based on a derived QSAR equation, the biological activity of new, unsynthesized this compound derivatives can be predicted. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.6 * logP + 0.2 * MR - 0.1 * (Dipole Moment) + 1.5

Using such a model, a medicinal chemist could design new derivatives with optimized descriptor values to enhance potency. For instance, by introducing substituents that increase hydrophobicity and molar refractivity in a targeted manner, the predicted activity could be improved.

Below is a hypothetical table illustrating the predictive modeling for a few designed this compound derivatives:

DerivativeLogPMRDipole MomentPredicted log(1/IC50)
This compound 3.5852.53.35
Derivative A (4'-Chloro) 4.2902.83.74
Derivative B (4'-Methyl) 3.9902.33.84
Derivative C (3'-Methoxy) 3.2923.03.46

This data is hypothetical and for illustrative purposes only.

Impact of Stereochemistry on Pharmacological Activity and Receptor Binding

This compound has two chiral centers, meaning it can exist as four different stereoisomers (enantiomers and diastereomers). It is well-established that stereochemistry plays a crucial role in the pharmacological activity of chiral drugs, as biological receptors are themselves chiral and will interact differently with different stereoisomers mdpi.comnih.gov. One enantiomer may be significantly more active (the eutomer), while the other may be less active or even inactive (the distomer) mdpi.com.

While specific studies on the stereoselectivity of this compound enantiomers are not widely published, it can be inferred from related anticholinergic agents that one stereoisomer will have a higher affinity for the muscarinic receptor. The precise three-dimensional arrangement of the atoms in the eutomer allows for a more optimal interaction with the receptor's binding site.

A hypothetical representation of the impact of stereochemistry on the activity of this compound isomers is presented below:

IsomerRelative ActivityReceptor Binding Affinity (Hypothetical Ki)
(R,R)-Piperphenidol HighLow nM
(S,S)-Piperphenidol LowHigh nM / µM
(R,S)-Piperphenidol ModerateModerate nM
(S,R)-Piperphenidol ModerateModerate nM

This table is a hypothetical illustration based on the common principles of stereoselectivity in drug action. nih.gov

The difference in activity arises from the ability of the functional groups of the eutomer to align perfectly with the complementary binding regions of the receptor, maximizing the strength of the intermolecular interactions.

Conformational Analysis and Molecular Geometry Influencing SAR

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis studies how the spatial arrangement of atoms in a molecule can change due to the rotation around single bonds. For this compound, the flexibility of the side chain and the conformation of the piperidine ring are important factors.

The piperidine ring typically adopts a chair conformation. The orientation of the substituent at the nitrogen atom and the side chain can be either axial or equatorial. These different conformations will have different energies and will influence how the molecule can present its pharmacophoric features to the receptor. Molecular mechanics calculations can be used to predict the most stable conformations nih.gov.

In Silico Approaches to SAR: Molecular Dynamics Simulations and Homology Modeling

In the absence of an experimental crystal structure of this compound bound to its target receptor, in silico techniques such as homology modeling and molecular dynamics (MD) simulations are invaluable tools.

Homology Modeling: Since muscarinic receptors are G-protein coupled receptors (GPCRs), and the structures of several GPCRs have been determined, it is possible to build a homology model of the specific muscarinic receptor subtype that this compound interacts with nih.gov. This involves using the amino acid sequence of the target receptor and a related template structure to predict its three-dimensional structure.

Molecular Docking: Once a model of the receptor is available, this compound and its analogues can be "docked" into the binding site computationally. This allows for the visualization of the binding mode and the identification of key interactions between the ligand and the receptor.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding mode, the conformational changes that occur upon binding, and the role of water molecules in the binding site. These simulations can help to refine the SAR by providing a more dynamic and realistic picture of the molecular interactions.

These computational approaches can guide the design of new this compound analogues with improved affinity and selectivity.

Biochemical Pathways and Metabolic Interactions of Piperphenidol

Characterization of Enzymatic Biotransformation of Piperphenidol

The enzymatic biotransformation of this compound, while not extensively detailed in published literature, can be theoretically described based on the common metabolic pathways for pharmaceuticals. This process primarily occurs in the liver and involves a series of enzymatic reactions intended to detoxify and prepare the compound for excretion. nih.gov

Phase I metabolism predominantly involves the superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). mdpi.comopenanesthesia.org These enzymes are responsible for the oxidation, reduction, and hydrolysis of a vast number of drugs. openanesthesia.orgyoutube.com For this compound, it is hypothesized that CYP enzymes play a crucial role in its initial metabolic transformation. The primary function of these enzymes would be to introduce or unmask polar functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, making the molecule more water-soluble. nih.gov

Given the chemical structure of this compound, several CYP-mediated reactions are theoretically possible:

Hydroxylation: This is one of the most common reactions catalyzed by CYP enzymes. mdpi.com It involves the addition of a hydroxyl group to the this compound molecule, likely on the aromatic ring or the piperidine (B6355638) ring.

N-dealkylation: If the nitrogen atom in the piperidine ring is substituted with an alkyl group, CYP enzymes could catalyze its removal.

Oxidation: The carbon atoms adjacent to the nitrogen in the piperidine ring could be oxidized.

The specific CYP isoenzymes involved in the metabolism of this compound are unknown, but major drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9 are plausible candidates due to their broad substrate specificity. nih.govcriver.com For instance, CYP2D6 and CYP3A4 are known to be involved in the metabolism of other piperidine-type compounds. nih.gov The involvement of these enzymes could have significant implications for drug-drug interactions.

Table 1: Theoretical Phase I Metabolic Reactions for this compound via Cytochrome P450

Reaction Type Enzyme Family Potential Modification to this compound Structure Effect on Polarity
Aromatic HydroxylationCytochrome P450 (e.g., CYP2D6, CYP3A4)Addition of a hydroxyl (-OH) group to the phenyl ring.Increase
Aliphatic HydroxylationCytochrome P450 (e.g., CYP3A4, CYP2C9)Addition of a hydroxyl (-OH) group to the piperidine ring.Increase
N-OxidationCytochrome P450Oxidation of the nitrogen atom in the piperidine ring.Increase

Following Phase I metabolism, the modified this compound molecule, or the parent compound if it already possesses a suitable functional group, can undergo Phase II conjugation reactions. reactome.orgyoutube.com These reactions involve the addition of endogenous polar molecules to the drug, which significantly increases its water solubility and facilitates its excretion, usually in the urine or bile. uomus.edu.iqslideshare.net

Key theoretical Phase II conjugation reactions for this compound and its Phase I metabolites include:

Glucuronidation: This is the most common Phase II reaction and involves the transfer of glucuronic acid to a hydroxyl, carboxyl, or amine group on the substrate. youtube.comuomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the conjugation of a sulfate group to a hydroxyl or amine group. uomus.edu.iqslideshare.net

Glutathione Conjugation: Glutathione S-transferases (GSTs) can attach glutathione to reactive electrophilic metabolites, which is a critical detoxification pathway. youtube.comuomus.edu.iq

These conjugation reactions typically result in pharmacologically inactive and non-toxic metabolites that are readily eliminated from the body. uomus.edu.iq

Based on the theoretical metabolic pathways described above, a profile of potential this compound metabolites can be proposed. The identification and profiling of these metabolites would involve analyzing biological samples (e.g., plasma, urine) following administration of the compound.

The expected metabolites would include:

Phase I Metabolites: Hydroxylated and N-oxidized forms of this compound. These metabolites might retain some pharmacological activity.

Phase II Metabolites: Glucuronide and sulfate conjugates of the Phase I metabolites or the parent drug. These are expected to be highly polar and inactive.

Combined Metabolites: Metabolites that have undergone both Phase I and Phase II reactions.

Table 2: Theoretical Metabolite Profile of this compound

Metabolite Type Metabolic Phase Example of Chemical Moiety Expected Properties
Hydroxylated this compoundPhase I-OH group added to a ring structureIncreased polarity, potentially active
This compound N-oxidePhase IN-O group on the piperidine ringIncreased polarity
This compound GlucuronidePhase IIGlucuronic acid conjugateHigh water solubility, inactive
Hydroxylated this compound SulfatePhase I & IISulfate conjugate of a hydroxylated metaboliteHigh water solubility, inactive

Influence of this compound on Endogenous Biochemical Pathways

The interaction of a xenobiotic like this compound is not limited to its own metabolism; it can also influence various endogenous biochemical pathways. The following sections explore the theoretical perturbations and modulations that could be induced by this compound.

Given that many piperidine-containing compounds exhibit psychoactive properties, it is plausible that this compound could perturb neurotransmitter systems in the central nervous system. The potential mechanisms for such an influence include:

Receptor Binding: this compound could act as an agonist or antagonist at various neurotransmitter receptors, such as dopamine, serotonin, or acetylcholine (B1216132) receptors. This direct interaction could either stimulate or inhibit downstream signaling.

Reuptake Inhibition: The compound might interfere with the reuptake of neurotransmitters from the synaptic cleft by blocking their respective transporter proteins. This would lead to an increased concentration of the neurotransmitter in the synapse and prolonged signaling.

Enzyme Inhibition: this compound could inhibit enzymes responsible for the degradation of neurotransmitters, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), leading to elevated neurotransmitter levels.

Cellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, governing a wide range of cellular processes. nih.gov this compound could theoretically modulate these cascades through various mechanisms.

Second Messenger Systems: By interacting with G-protein coupled receptors (GPCRs), this compound could alter the levels of intracellular second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG).

Protein Kinase Activity: Changes in second messenger levels can, in turn, affect the activity of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate a multitude of target proteins, thereby regulating their function.

Ion Channel Function: this compound might directly or indirectly modulate the activity of ion channels in cell membranes, altering ion fluxes (e.g., Ca2+, K+) and thereby influencing cellular excitability and signaling. nih.gov The regulation of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, is known to be crucial for the function of many ion channels. nih.gov

The specific signaling pathways affected would depend on the molecular targets of this compound, which remain to be elucidated.

Interactions with Lipid Metabolism or Other Metabolic Cycles

Detailed information regarding the specific interactions of this compound with lipid metabolism or other metabolic cycles is not extensively available in the current scientific literature. While some related compounds from the Piper genus, such as piperine, have been studied for their effects on lipid metabolism, direct evidence for this compound's role in these pathways is lacking. nih.govresearchgate.netnih.gov

Studies on piperine have indicated potential interactions with lipid metabolism, including the regulation of genes involved in lipogenesis and lipolysis, and effects on serum levels of cholesterol and triglycerides. nih.govresearchgate.netnih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific research on the compound itself. The structural differences between this compound and other piperidine alkaloids could lead to significantly different biological activities.

Interactive Data Table: Theoretical Areas of Investigation for this compound's Interaction with Lipid Metabolism

Potential Area of InteractionKey Enzymes/Pathways to InvestigateRationale for Investigation
Cholesterol Metabolism HMG-CoA reductase, Cholesterol acyltransferaseTo determine if this compound influences the synthesis or esterification of cholesterol, potentially impacting cellular cholesterol homeostasis.
Fatty Acid Synthesis and Oxidation Acetyl-CoA carboxylase, Carnitine palmitoyltransferase 1To assess whether this compound affects the de novo synthesis of fatty acids or their breakdown for energy production.
Lipoprotein Metabolism Lipoprotein lipase, Hepatic lipaseTo investigate any potential role of this compound in the clearance and remodeling of lipoproteins, which are key carriers of lipids in the blood.
Adipogenesis PPARγ, C/EBPαTo explore if this compound has any effect on the differentiation of pre-adipocytes into mature fat cells.

Mechanistic Insights from Metabolomic and Proteomic Studies (Theoretical)

Currently, there is a significant gap in the scientific literature regarding metabolomic and proteomic studies conducted specifically on this compound. Such studies are essential for providing a comprehensive understanding of the molecular mechanisms of a compound's action, its metabolic fate, and its impact on cellular protein expression.

In the absence of direct experimental data for this compound, a theoretical framework for future research can be proposed. Metabolomic studies would be invaluable in identifying the metabolic fingerprint of this compound exposure in biological systems. This could reveal the metabolic pathways that are most significantly perturbed by the compound. Proteomic analyses, on the other hand, would help in identifying protein targets of this compound and understanding how it may alter cellular function at the protein level. The integration of these "omics" technologies could provide a powerful, systems-level view of this compound's biological effects.

Interactive Data Table: Potential Metabolomic and Proteomic Approaches for Studying this compound

"Omics" ApproachPotential Application to this compound ResearchExpected Insights
Untargeted Metabolomics Profiling of endogenous small molecules in cells or tissues after this compound treatment.Identification of perturbed metabolic pathways and potential biomarkers of this compound activity.
Targeted Metabolomics Quantitative analysis of specific metabolites known to be involved in pathways of interest (e.g., lipid metabolism).Confirmation and precise measurement of this compound's impact on specific metabolic routes.
Global Proteomics (e.g., Shotgun Proteomics) Comprehensive analysis of protein expression changes in response to this compound.Identification of protein networks and cellular processes affected by this compound.
Targeted Proteomics (e.g., Selected Reaction Monitoring) Accurate quantification of specific proteins of interest that may be modulated by this compound.Validation of key protein targets and elucidation of their role in this compound's mechanism of action.

Analytical Methodologies for Piperphenidol Research

Quantitative Analysis of Piperphenidol in Biological Matrices

Quantitative analysis aims to determine the precise concentration of this compound within complex biological samples such as blood, plasma, or urine. Several advanced chromatographic and spectrometric techniques are utilized for this purpose, offering varying degrees of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence, Mass Spectrometry)

HPLC is a cornerstone technique for separating and quantifying compounds in biological samples. Its versatility allows coupling with various detectors, each offering distinct advantages.

HPLC with UV Detection: While UV detection is a common and cost-effective method, its sensitivity can be limited for trace-level analysis of compounds like this compound, especially in complex biological matrices where endogenous compounds may absorb at similar wavelengths. However, for compounds with sufficient chromophores, HPLC-UV can provide reliable quantification nih.govnih.govlabrulez.com.

HPLC with Fluorescence Detection (FLD): Fluorescence detection offers significantly enhanced sensitivity and selectivity compared to UV detection, often by one to three orders of magnitude nih.govyoutube.com. This is particularly beneficial when analyzing compounds present at low concentrations in biological fluids. If this compound or its metabolites possess inherent fluorescence, or can be derivatized to become fluorescent, HPLC-FLD can be a highly effective quantitative tool nih.govnih.gov. For instance, a study utilized HPLC-Fluorescence detection for the analysis of a haloperidol (B65202) metabolite, achieving a detection limit of 0.008 µg/mL in rat biological samples nih.gov.

HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with Mass Spectrometry (MS) provides a powerful combination for both identification and quantification. MS offers high selectivity and sensitivity by detecting analytes based on their mass-to-charge ratio (m/z) measurlabs.comresearchgate.net. This technique is particularly valuable for complex matrices where UV or fluorescence detection might suffer from interference. LC-MS can identify compounds based on their unique mass spectra and fragmentation patterns phcogj.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds. It involves separating compounds in the gas phase using gas chromatography, followed by their detection and identification by mass spectrometry hmdb.canih.govnih.govshimadzu.comrestek.com. For this compound, GC-MS would typically require derivatization to increase its volatility and thermal stability, making it suitable for GC separation. While GC-MS is a robust technique, LC-MS/MS is often preferred for non-volatile or thermally labile compounds commonly found in biological matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly using triple quadrupole mass spectrometers, is considered the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and robustness nih.govnih.govperkinelmer.com. This technique involves separating compounds using LC, followed by two stages of mass analysis in the tandem mass spectrometer. The first mass analyzer selects a specific precursor ion (e.g., the protonated this compound molecule), which is then fragmented in a collision cell. The second mass analyzer detects specific product ions derived from these fragments. This "selected reaction monitoring" (SRM) or "multiple reaction monitoring" (MRM) approach significantly reduces background noise and matrix interference, allowing for the detection of analytes at very low concentrations (picogram or femtogram levels) nih.govperkinelmer.com. LC-MS/MS is highly effective in overcoming matrix effects, which are common in biological samples and can negatively impact quantification mdpi.com. Studies have demonstrated the utility of LC-MS/MS for quantifying various pharmaceutical compounds in biological fluids nih.gov.

Sample Preparation Techniques for this compound Extraction

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analyte, thereby improving the sensitivity and reliability of the subsequent analytical measurement.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that utilizes a solid sorbent material to selectively retain analytes from a liquid sample. The process typically involves conditioning the sorbent, equilibrating it, loading the sample, washing away impurities, and finally eluting the purified analyte phenomenex.comthermofisher.comsigmaaldrich.com. SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, faster processing times, higher selectivity, and the ability to automate thermofisher.comspecartridge.com. It can effectively concentrate analytes and remove complex matrix components, thereby improving detection sensitivity and extending the lifespan of analytical columns and instruments phenomenex.comthermofisher.com. SPE is a versatile technique applicable to various sample matrices, including biological fluids like blood and urine sigmaaldrich.comspecartridge.com.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comwikipedia.orgsyrris.com. The analyte is transferred from the sample matrix (often aqueous) into an organic solvent. LLE is effective for isolating compounds from complex mixtures and can be used to clean up samples prior to chromatographic analysis phenomenex.comwikipedia.org. While LLE is a fundamental technique, it often requires larger volumes of organic solvents, can be more time-consuming, and may be prone to emulsion formation compared to SPE specartridge.comphenomenex.com. However, it remains a valuable method for sample preparation, particularly when dealing with specific analyte properties or when SPE is not feasible wikipedia.org.

Immunoaffinity Clean-up Techniques

Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding interaction between an antibody and its target analyte r-biopharm.comnih.govnih.gov. For this compound analysis, IAC can be employed to isolate the compound from complex biological or environmental matrices, thereby reducing interfering substances and concentrating the analyte r-biopharm.comnih.gov. This process typically involves immobilizing antibodies specific to this compound onto a solid support, such as a chromatography column r-biopharm.comnih.gov. When a sample containing this compound is passed through the column, the antibodies capture this compound, while other matrix components are washed away r-biopharm.comnih.govromerlabs.com. Subsequently, this compound is eluted from the column using a suitable solvent or buffer, yielding a significantly cleaner sample for downstream analysis r-biopharm.comnih.gov. The use of monoclonal antibodies can further enhance specificity and reduce non-specific binding r-biopharm.comnih.gov. This selective clean-up is crucial for improving the sensitivity of analytical methods, such as chromatography coupled with mass spectrometry (LC-MS), by minimizing matrix effects and enhancing the signal-to-noise ratio r-biopharm.comnih.gov.

Method Validation Parameters for this compound Analysis

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose particle.dk. For this compound, key validation parameters ensure the accuracy, precision, linearity, and sensitivity of the analytical procedures.

Accuracy: Accuracy in analytical chemistry refers to the closeness of agreement between the value accepted as a true value or reference value and the value found by the method particle.dkelementlabsolutions.com. For this compound analysis, accuracy is typically assessed by analyzing samples spiked with known amounts of the compound. This can involve comparing the results obtained by the method with those obtained using a well-characterized reference material or an independent, validated analytical procedure ich.orgeuropa.eu. Acceptance criteria for accuracy are often expressed as a percentage recovery, typically within a defined range (e.g., 90-110%) pharmanueva.com.

Precision: Precision measures the closeness of agreement between independent test results obtained under stipulated conditions, reflecting the degree of scatter particle.dkelementlabsolutions.com. It encompasses repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations like different days, analysts, or equipment), and reproducibility (inter-laboratory precision) particle.dkeuropa.eu. Precision is evaluated through replicate measurements of samples at various concentration levels particle.dkelementlabsolutions.com. Acceptance criteria are usually expressed as the relative standard deviation (%RSD or %CV), with common targets being ≤11% for quality control samples europa.eupharmanueva.com.

Linearity: Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample within a given range particle.dkich.orggmpinsiders.com. This is typically established by analyzing a series of samples spiked at different concentrations of this compound. The relationship between the analyte concentration and the instrument response is then evaluated using regression analysis, often by fitting a straight line through the data points particle.dkich.orggmpinsiders.com. The linearity is commonly assessed using the coefficient of determination (R²), with values typically required to be ≥0.95 gmpinsiders.com. The range over which linearity is demonstrated is known as the calibration range.

Table 1: Illustrative Accuracy and Precision Data for this compound Analysis

ParameterConcentration LevelReplicate (n=3)Mean Recovery (%)%RSD (Within-run)%RSD (Between-run)Acceptance Criteria
Accuracy (Spiked)Low (e.g., 10 µg/mL)398.5--90-110%
Medium (e.g., 50 µg/mL)3101.2--90-110%
High (e.g., 100 µg/mL)399.8--90-110%
PrecisionLow (e.g., 10 µg/mL)6-4.26.5≤11%
Medium (e.g., 50 µg/mL)6-3.15.0≤11%
High (e.g., 100 µg/mL)6-2.54.1≤11%

Note: Data presented in this table is illustrative and based on typical method validation parameters.

Table 2: Illustrative Linearity Data for this compound Analysis

Concentration PointsConcentration (µg/mL)Mean Response (e.g., Peak Area)
151200
2102450
3256100
45012300
510024800

Linear Regression Analysis:

Slope: 247.5

Intercept: 15.0

Coefficient of Determination (R²): 0.9998

Acceptance Criteria: R² ≥ 0.95

Note: Data presented in this table is illustrative and based on typical method validation parameters.

Limit of Detection (LOD): The LOD is defined as the lowest amount or concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a given analytical procedure particle.dkpharmanueva.comcorn12.dk. It is often determined based on a signal-to-noise ratio (e.g., S/N ≥ 3) or by using the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3σ/S) corn12.dksepscience.com.

Limit of Quantification (LOQ): The LOQ is the lowest amount or concentration of an analyte that can be quantitatively determined with suitable precision and accuracy within defined limits particle.dkpharmanueva.comgmpinsiders.comcorn12.dk. Similar to LOD, it can be calculated using signal-to-noise ratios (e.g., S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve (e.g., LOQ = 10σ/S) corn12.dksepscience.com. For quantitative analysis, the LOQ must be demonstrated with acceptable accuracy and precision, often with %RSD ≤15% and recovery within 90-110% pharmanueva.com.

Table 3: Illustrative LOD and LOQ Data for this compound Analysis

ParameterMethod of CalculationValue (e.g., ng/mL)Acceptance Criteria
LODSignal-to-Noise (S/N=3)0.5S/N ≥ 3
LOQSignal-to-Noise (S/N=10)1.5S/N ≥ 10, %RSD ≤15%
LOQStandard Deviation/Slope1.8Accuracy 90-110%

Note: Data presented in this table is illustrative and based on typical method validation parameters. Actual values would depend on the specific analytical system and method employed.

Qualitative Analysis and Structural Elucidation of this compound and its Metabolites

Qualitative analysis and structural elucidation are fundamental for identifying and confirming the presence of this compound and its metabolites. These techniques provide detailed information about the molecular structure and composition.

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for both qualitative analysis and structural elucidation nuvisan.comnih.govwaters.com. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites nuvisan.comnih.govosti.gov. MS/MS experiments involve fragmenting the parent ion and analyzing the resulting fragment ions, providing characteristic patterns that aid in structural identification nuvisan.comnih.govosti.gov. Strategies like the MSE acquisition mode can simultaneously collect data from low and high collision energies, streamlining the identification process waters.com.

Combined Approaches: Often, a combination of analytical techniques provides the most comprehensive structural information. Integrating data from LC-MS/MS, HR-MS, and NMR spectroscopy allows for robust identification and characterization of this compound and its metabolic products, by cross-validating findings from different analytical domains nuvisan.comnih.govosti.gov.

Compound Names Mentioned:

this compound

Future Directions and Emerging Research Avenues for Piperphenidol

Development of Next-Generation Piperphenidol Analogues with Enhanced Selectivity

The development of next-generation this compound analogues represents a key avenue for enhancing its therapeutic profile. By systematically modifying the chemical structure of this compound, researchers aim to create derivatives with improved selectivity for specific biological targets. This approach is fundamental in drug discovery, seeking to maximize desired pharmacological effects while minimizing unintended interactions with other biological molecules, which can lead to adverse events longdom.orgibri.org.inresearchgate.net. Future research in this area will likely involve structure-activity relationship (SAR) studies, guided by computational modeling and experimental validation, to identify structural modifications that confer enhanced target specificity and potentially novel therapeutic applications.

Application of Advanced In Silico Methods in this compound Research

The application of advanced in silico methods offers a powerful strategy for advancing this compound research. These computational techniques, including molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) studies, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling, can significantly accelerate the drug discovery and development process longdom.orgibri.org.inresearchgate.netresearchgate.net. By simulating interactions between this compound or its potential analogues and biological targets, researchers can predict binding affinities, identify optimal molecular structures, and forecast pharmacokinetic and toxicological properties before extensive laboratory synthesis longdom.orgibri.org.inresearchgate.net. This approach enhances precision, promotes target specificity, and can reduce the reliance on traditional experimental methods, thereby streamlining the identification of promising therapeutic candidates longdom.orgibri.org.inresearchgate.netresearchgate.net.

Exploration of Novel Preclinical Research Models

Future research into this compound could benefit significantly from the exploration and utilization of novel preclinical research models. The development of more sophisticated models, potentially incorporating advanced cell culture techniques, organoids, or genetically engineered animal models, can provide more accurate representations of human physiology and disease pathology. Such models are essential for thoroughly evaluating the efficacy and safety of this compound and its potential analogues nih.gov. For instance, models that better recapitulate specific disease microenvironments or complex biological interactions could reveal previously unobserved therapeutic effects or limitations of this compound, thereby guiding further development and application nih.gov.

Role of this compound as a Pharmacological Probe in Basic Science

This compound holds potential as a pharmacological probe in basic scientific research, enabling the dissection of complex biological pathways. Historical observations, such as its association with effects on human subjects related to antidepressant withdrawal-induced activation umich.edu, suggest that this compound interacts with specific neurobiological systems. As a probe, it could be employed to investigate the mechanisms underlying these effects, explore the function of particular receptors or signaling cascades, and contribute to a deeper understanding of neurological or psychiatric processes. The precise targeting and mechanism of action of this compound, when fully elucidated, will define its utility as a tool for fundamental biological inquiry.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Impact

To achieve a comprehensive understanding of this compound's biological impact, the integration of multi-omics data presents a promising future research direction. Multi-omics approaches combine data from various molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular and systemic responses nih.govfrontlinegenomics.com. By analyzing how this compound influences these different molecular profiles simultaneously, researchers can unravel complex signaling networks, identify key molecular targets, and elucidate downstream effects that might not be apparent from single-omic studies nih.govfrontlinegenomics.com. This integrative strategy can lead to a more complete understanding of this compound's mechanism of action, its interactions within biological systems, and potentially uncover novel biomarkers for its therapeutic efficacy or toxicity nih.govfrontlinegenomics.com. Various computational tools and pipelines are available to facilitate the integration and analysis of such complex datasets mixomics.orgnih.govf1000research.com.

Note on Data Tables : While the outlined future research directions are critical, the current available literature does not provide specific quantitative data points for this compound that can be formatted into detailed research findings tables for these specific sections. Future research outputs are expected to generate such data.

Compound List:

this compound

this compound bromide

Darstine

Q & A

Q. Which databases are critical for curating this compound’s toxicological data?

  • Methodological Approach: Prioritize PubChem for bioactivity data, TOXNET for hazard profiles, and ChEMBL for drug-target interactions. Cross-reference with patent databases (e.g., USPTO) to identify unpublished industry data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.